molecular formula C5H12ClNO B569863 (S)-(Tetrahydrofuran-2-yl)methanamine hydrochloride CAS No. 21801-94-5

(S)-(Tetrahydrofuran-2-yl)methanamine hydrochloride

Cat. No. B569863
CAS RN: 21801-94-5
M. Wt: 137.607
InChI Key: TUXSUKLRDNJDOR-JEDNCBNOSA-N
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Description

(S)-(Tetrahydrofuran-2-yl)methanamine hydrochloride, commonly known as THF-MHA, is a synthetic compound that is widely used in scientific research and laboratory experiments. It is a chiral amine derived from tetrahydrofuran, an organic compound which can be synthesized from several different sources. THF-MHA is a white, crystalline powder that is highly soluble in water, ethanol, and methanol. It is a versatile compound that has found numerous applications in research and laboratory experiments, including its use as a chiral catalyst, a reagent for asymmetric synthesis, and a substrate for enzymatic reactions.

Scientific Research Applications

THF-MHA has a wide range of applications in scientific research. It is commonly used as a chiral catalyst in asymmetric synthesis, as it is able to promote the formation of chiral products with high enantioselectivity. Additionally, it can be used as a substrate for enzymatic reactions, as it is able to bind to enzymes and facilitate their activity. It is also used in the synthesis of various drugs, as well as in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of THF-MHA is not fully understood. However, it is believed that the compound acts as a chiral catalyst by binding to enzymes and facilitating the formation of chiral products with high enantioselectivity. Additionally, the compound is believed to interact with the active sites of enzymes, allowing for the formation of various products.
Biochemical and Physiological Effects
THF-MHA has not been studied extensively in terms of its biochemical and physiological effects. However, it is believed that the compound does not have any significant toxicity and is generally considered safe for use in laboratory experiments.

Advantages and Limitations for Lab Experiments

THF-MHA has several advantages for laboratory experiments. It is relatively easy to synthesize and is highly soluble in water, ethanol, and methanol. Additionally, it is a versatile compound that can be used as a chiral catalyst, a reagent for asymmetric synthesis, and a substrate for enzymatic reactions. However, it is important to note that THF-MHA is not suitable for use in human or animal studies, as it has not been studied extensively in terms of its biochemical and physiological effects.

Future Directions

There are several potential future directions for THF-MHA research. One potential direction is to further investigate the compound’s mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be conducted on the compound’s potential applications in the synthesis of drugs, polymers, and other materials. Finally, further research could be conducted on the compound’s potential use as a chiral catalyst and a reagent for asymmetric synthesis.

Synthesis Methods

THF-MHA can be synthesized in a two-step process. The first step involves the reaction of tetrahydrofuran with methylamine hydrochloride, resulting in the formation of the intermediate product N-methyl-tetrahydrofuran-2-ylmethanamine hydrochloride. This intermediate product is then reacted with aqueous hydrochloric acid to form the final product, (S)-(tetrahydrofuran-2-yl)methanamine hydrochloride. This two-step process is relatively simple and can be completed in a few hours.

properties

IUPAC Name

[(2S)-oxolan-2-yl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c6-4-5-2-1-3-7-5;/h5H,1-4,6H2;1H/t5-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUXSUKLRDNJDOR-JEDNCBNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](OC1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-(Tetrahydrofuran-2-yl)methanamine hydrochloride

CAS RN

21801-94-5
Record name [(2S)-oxolan-2-yl]methanamine hydrochloride
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